Methyl (3,3-Diphenylpropyl)carbamate-d1 Methyl (3,3-Diphenylpropyl)carbamate-d1
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207522
InChI:
SMILES:
Molecular Formula: C₁₇H₁₈DNO₂
Molecular Weight: 270.34

Methyl (3,3-Diphenylpropyl)carbamate-d1

CAS No.:

Cat. No.: VC0207522

Molecular Formula: C₁₇H₁₈DNO₂

Molecular Weight: 270.34

* For research use only. Not for human or veterinary use.

Methyl (3,3-Diphenylpropyl)carbamate-d1 -

Specification

Molecular Formula C₁₇H₁₈DNO₂
Molecular Weight 270.34

Introduction

Chemical Properties and Structure

Methyl (3,3-Diphenylpropyl)carbamate-d1 is characterized by its specific molecular structure featuring a deuterium-labeled carbamate group attached to a diphenylpropyl chain. The compound's key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methyl (3,3-Diphenylpropyl)carbamate-d1

PropertyValue
Molecular FormulaC₁₇DH₁₈NO₂
Molecular Weight270.344 g/mol
Accurate Mass270.148
SMILES Notation[2H]N(CCC(c1ccccc1)c2ccccc2)C(=O)OC
InChIInChI=1S/C17H19NO2/c1-20-17(19)18-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19)/i/hD
IUPAC Namemethyl N-deuterio-N-(3,3-diphenylpropyl)carbamate
AppearanceNeat substance (typically white to off-white solid)
SIL TypeDeuterium

The structure features a carbamate functional group (−NHCO₂CH₃) where the nitrogen is deuterium-labeled, connected to a 3,3-diphenylpropyl moiety. The deuterium labeling at the nitrogen position makes this compound particularly useful for tracking carbamate metabolism and reaction mechanisms in various analytical applications .

Applications and Uses

Analytical Reference Standard

Methyl (3,3-Diphenylpropyl)carbamate-d1 serves primarily as a certified reference material for analytical chemistry applications. As a stable isotope-labeled compound, it provides an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. The compound's deuterium labeling creates a mass shift that allows discrimination between the analyte and the internal standard while maintaining nearly identical chemical behavior .

Pharmaceutical Research

In pharmaceutical research, deuterated compounds like Methyl (3,3-Diphenylpropyl)carbamate-d1 are valuable for studying drug metabolism and pharmacokinetics. The strategic deuterium labeling can help track metabolic pathways, particularly those involving the carbamate functional group. This information is crucial for understanding drug metabolism, bioavailability, and potential toxicity profiles .

Structural and Mechanistic Studies

The compound may be used in mechanistic studies to investigate reaction pathways involving carbamates. The deuterium label serves as a tracer to elucidate reaction mechanisms, kinetic isotope effects, and structural transformations. Such insights are valuable in organic synthesis methodology development and in understanding the biochemical reactions of carbamate-containing compounds .

SupplierProduct CodeFormatTypical QuantityNotes
LGC StandardsTRC-M303717-1GNeat1gCertified reference material, may have restrictions and documentation requirements
PharmaffiliatesPA STI 061250Not specifiedNot specifiedListed among Lercanidipine impurities and related compounds
Coompo Research ChemicalsC244871Not specified100mg, 1gAvailable at different price points based on quantity

Related Compounds and Structural Analogs

Methyl (3,3-Diphenylpropyl)carbamate-d1 belongs to a family of compounds that includes various deuterated and non-deuterated analogs. Table 3 presents a comparison of this compound with some structurally related molecules.

Table 3: Structural Analogs of Methyl (3,3-Diphenylpropyl)carbamate-d1

CompoundMolecular FormulaMolecular WeightKey Difference
Methyl (3,3-Diphenylpropyl)carbamateC₁₇H₁₉NO₂269.34Non-deuterated analog
N-Methyl-3,3-diphenylpropylamineC₁₆H₁₉N225.33Lacks carbamate group
N-Methyl-3,3-Diphenylpropionamide-d3C₁₆H₁₄D₃NO242.33Amide instead of carbamate, different deuteration pattern
1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3C₂₀H₂₄D₃NO300.45Contains additional hydroxyl group and different functional arrangement

The non-deuterated analog, Methyl (3,3-Diphenylpropyl)carbamate, would have identical chemical properties but differ in mass by 1 Da, making the deuterated version distinguishable in mass spectrometric analyses. N-Methyl-3,3-diphenylpropylamine represents a related base structure lacking the carbamate functional group, which significantly alters its chemical reactivity and applications .

Research Applications and Future Directions

The specific deuterium labeling in Methyl (3,3-Diphenylpropyl)carbamate-d1 makes it particularly valuable for research applications requiring precise tracking of nitrogen-containing functional groups. Potential future research directions include:

  • Development of improved analytical methods for carbamate detection and quantification

  • Studies of carbamate metabolism in environmental and biological systems

  • Applications in proteomics and metabolomics where carbamate modifications are relevant

  • Development of novel deuterated compounds for pharmaceutical applications, potentially leveraging the kinetic isotope effect to alter drug metabolism

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